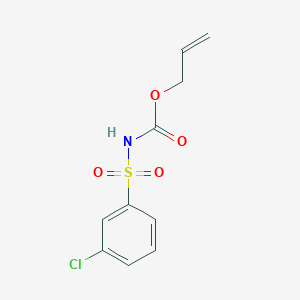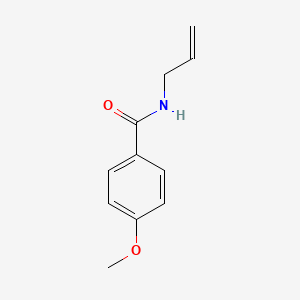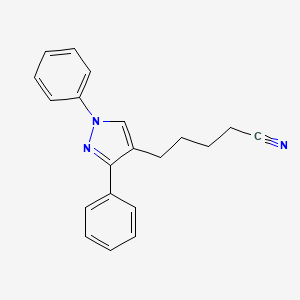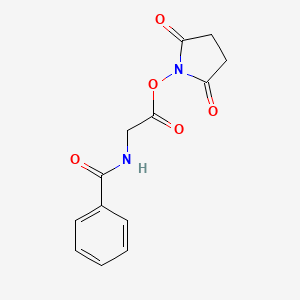
Benzamide, N-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)- is a complex organic compound that belongs to the class of benzamides. It is characterized by the presence of a benzamide group linked to a pyrrolidinyl ring through an oxoethyl bridge. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)- typically involves the reaction of substituted benzoic acids with pyrrolidine derivatives. One common method includes the use of benzoic acid derivatives and pyrrolidine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired benzamide derivative . The reaction is usually carried out under anhydrous conditions and at controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity Benzamide, N-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)- suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or pyrrolidinyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, hydroxylated derivatives, and oxo compounds. These products can be further utilized in different applications depending on their chemical properties.
Applications De Recherche Scientifique
Benzamide, N-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of Benzamide, N-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)- involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide, N-(2,5-dioxo-1-pyrrolidinyl)-2,4-dihydroxy-: This compound shares a similar benzamide structure but differs in the substitution pattern on the benzene ring.
3-(2,5-dioxo-1-pyrrolidinyl)-N-(1-ethyl-2-oxo-6-benzo[cd]indolyl)benzamide: Another benzamide derivative with a more complex structure, including an indole ring.
Uniqueness
Benzamide, N-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)- is unique due to its specific oxoethyl linkage and the presence of the pyrrolidinyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
66134-74-5 |
|---|---|
Formule moléculaire |
C13H12N2O5 |
Poids moléculaire |
276.24 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-benzamidoacetate |
InChI |
InChI=1S/C13H12N2O5/c16-10-6-7-11(17)15(10)20-12(18)8-14-13(19)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,19) |
Clé InChI |
YLQZGWYYLOQNEQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CNC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


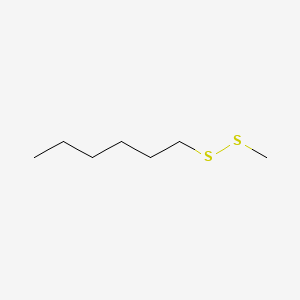


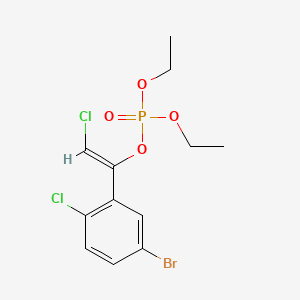
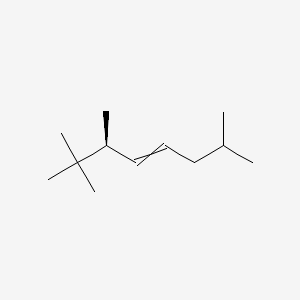
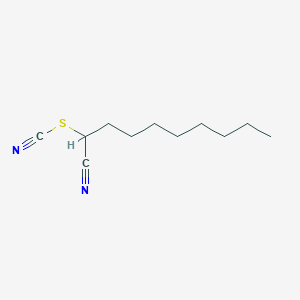
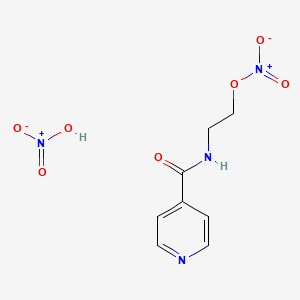

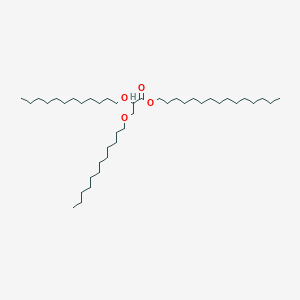
![4-[1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzonitrile](/img/structure/B14485751.png)
